Syntometrine - 37209-62-4

Syntometrine

Catalog Number: EVT-1581758
CAS Number: 37209-62-4
Molecular Formula: C66H93N15O18S2
Molecular Weight: 1448.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Syntometrine is a pharmaceutical compound that combines two active ingredients: oxytocin and ergometrine. Specifically, a standard dosage of Syntometrine contains 5 international units (IU) of oxytocin and 500 micrograms of ergometrine. This combination is primarily used as a uterotonic agent to manage the third stage of labor and to prevent or treat postpartum hemorrhage, which is a significant cause of maternal morbidity and mortality .

Source

Syntometrine is synthesized for medical use and is available in injectable form. It is produced under various brand names, with Syntometrine being one of the most recognized. The compound is administered intramuscularly and is indicated for use in clinical settings under medical supervision .

Classification

Syntometrine falls under the category of uterotonics, specifically classified as a combination of ergot alkaloids and oxytocin analogues. It is commonly used in obstetrics to enhance uterine contractions during labor, thereby reducing the risk of excessive blood loss after delivery .

Synthesis Analysis

Methods

The synthesis of Syntometrine involves combining oxytocin, a peptide hormone produced in the hypothalamus, with ergometrine, an ergot alkaloid derived from the fungus Claviceps purpurea. The preparation typically occurs in a controlled laboratory environment, ensuring sterility and precise dosing.

Technical Details

  • Oxytocin: A nonapeptide hormone that stimulates uterine contractions.
  • Ergometrine: An alkaloid that promotes sustained uterine contractions and reduces postpartum hemorrhage.
  • The combination allows for a rapid onset of action (approximately 2.5 minutes) compared to ergometrine alone, which takes about 7 minutes to exhibit effects .
Molecular Structure Analysis

Structure

Syntometrine's molecular structure comprises two distinct components:

  • Oxytocin: C₉H₁₃N₁₃O₄S
  • Ergometrine: C₁₃H₁₅N₃O₂

These components interact synergistically to enhance uterine contractions.

Data

  • Molecular Weight:
    • Oxytocin: Approximately 1007.19 g/mol
    • Ergometrine: Approximately 211.25 g/mol
  • The combined molecular structure results in a compound that effectively stimulates uterine activity while minimizing side effects associated with each individual component.
Chemical Reactions Analysis

Reactions

Syntometrine acts through specific receptor interactions in the uterus:

  1. Oxytocin Receptor Binding: Oxytocin binds to its receptors on myometrial cells, leading to increased intracellular calcium levels and enhanced contraction strength.
  2. Ergometrine Mechanism: Ergometrine constricts blood vessels and enhances uterine tone, further supporting the contraction process.

Technical Details

The dual action facilitates not only contraction but also vasoconstriction, which helps reduce blood loss during and after delivery .

Mechanism of Action

Process

Upon administration, Syntometrine promotes:

  • Uterine Contraction: The oxytocin component initiates rapid contractions.
  • Vasoconstriction: The ergometrine component helps maintain uterine tone and reduces blood flow to prevent hemorrhage.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear, colorless to faintly bluish fluorescent solution.
  • Solubility: Soluble in water due to its ionic nature.

Chemical Properties

  • Stability: Stable under recommended storage conditions.
  • pH range: Typically between 4.0 to 7.0 for optimal activity.

Relevant data indicate that Syntometrine should be stored away from light and at controlled room temperature to maintain efficacy .

Applications

Scientific Uses

Syntometrine is primarily used in obstetrics for:

  • Active Management of Third Stage of Labor: To facilitate placenta delivery and minimize postpartum hemorrhage.
  • Postpartum Hemorrhage Treatment: As an effective agent when administered immediately after childbirth .

In clinical trials, Syntometrine has demonstrated superior efficacy compared to single-agent treatments like oxytocin alone, making it a valuable tool in maternal healthcare settings .

Historical Development and Theoretical Foundations of Syntometrine

Evolution of Ergot Alkaloid and Oxytocin Combination Therapies in Obstetrics

The therapeutic application of ergot alkaloids in obstetrics traces back to early ethnopharmacological observations. Sixteenth-century German texts documented midwives' use of Claviceps purpurea sclerotia ("three black grains") to stimulate uterine contractions, representing one of the earliest recorded medical applications of ergot in childbirth [9]. By the early 19th century, American physician John Stearns (1807) formally documented ergot's uterotonic properties, terming it "pulvis parturiens" (labor powder) and establishing its role in controlling postpartum hemorrhage (PPH) [1] [4]. However, the unpredictable vasoconstrictive effects of pure ergot alkaloids, particularly ergometrine-induced hypertension, limited their safety profile [4] [6].

The conceptual shift toward combination therapies emerged from pharmacological understanding of complementary mechanisms:

  • Ergometrine: Directly stimulates uterine smooth muscle α-adrenergic receptors, causing sustained tonic contractions
  • Oxytocin: Triggers rhythmic contractions via G protein-coupled oxytocin receptors [1] [6]

This theoretical synergy drove development of fixed-dose combinations, culminating in Syntometrine (5 IU oxytocin + 0.5 mg ergometrine) designed to harness rapid oxytocin onset (2-3 minutes) with ergometrine's prolonged activity (60-120 minutes) [4] [10].

Table 1: Chronology of Key Uterotonic Agents

EraAgentPrimary MechanismLimitations
Pre-1800Crude ergot preparationsNon-selective ergot alkaloid activityUnpredictable potency, toxicity
1906Isolated ergometrineα-adrenergic agonismHypertension, extended contraction duration
1953Synthetic oxytocinOxytocin receptor agonismShort half-life (3-5 min), cold chain requirement
1960sSyntometrine (fixed combo)Dual receptor activationStability challenges, side effect profile

Retrosynthetic Analysis and Conceptual Frameworks for Dual-Action Uterotonics

The rational design of Syntometrine required navigating distinct synthetic pathways for its components while ensuring compatibility in final formulation:

Ergoline Nucleus Construction:Ergometrine's tetracyclic ergoline core presented synthetic challenges due to:

  • Three contiguous stereocenters at C5, C8, and C10
  • Instability of lysergic acid precursorsKey breakthroughs included:
  • Ruzicka's Diels-Alder Approach (1943): Cycloaddition between 3,5-dimethyl-4-aminobenzaldehyde and ethyl acrylate established the C-ring quinoline system [1]
  • Julia's Tryptophan-Derived Synthesis (1980): Biomimetic route from tryptophan ethyl ester via electrophilic cyclization enabled stereocontrol [5]

Oxytocin Synthesis:Du Vigneaud's Nobel Prize-winning work (1955) established:

  • Sequential coupling of protected tripeptide (Cys-Tyr-Ile) and hexapeptide (Gln-Asn-Cys-Pro-Leu-Gly) fragments
  • Air oxidation for disulfide bridge formation [1] [10]

Computational Retrosynthesis:Modern programs like Synthia™ apply strategic disconnection principles to such complex targets:

  • Core Identification: Separate ergoline (alkaloid) and nonapeptide (oxytocin) subsystems
  • Strategic Bond Cleavage:
  • For ergoline: Disconnect C9-N1 bond to reveal tryptamine-phenylethylamine precursors
  • For oxytocin: Disulfide bridge disconnection to cysteine monomers
  • Functional Group Pairing: Map cyclization points for intramolecular closure [7]

Table 2: Retrosynthetic Strategies for Syntometrine Components

TargetKey DisconnectionStrategic ApproachComplexity Reduction
ErgometrineC9-N1 bondBiomimetic tryptophan cyclizationChiral pool utilization (tryptophan chirality)
OxytocinDisulfide bondFragment condensation + oxidationOrthogonal protecting groups (Cys, Tyr)
FormulationNon-covalent combinationLyophilization compatibilitypH stabilization (ergot alkaloid sensitivity)

Key Milestones in the Synthesis and Commercialization of Fixed-Drug Combinations

The translation of Syntometrine from concept to clinic involved interdisciplinary innovations:

Chemical Manufacturing Milestones:

  • 1950s: Development of large-scale oxytocin synthesis via solid-phase peptide synthesis (Merrifield technique), reducing production costs by ~40% vs. solution-phase methods [1]
  • 1962: Patent for stable ergometrine-oxytocin combination (Syntometrine®) with citric acid stabilizer, enabling room-temperature storage for 6 weeks [1] [10]
  • 1985: Implementation of high-performance liquid chromatography (HPLC) for batch quality control, ensuring precise 5:1 oxytocin:ergometrine ratio (±2%) [10]

Properties

CAS Number

37209-62-4

Product Name

Syntometrine

IUPAC Name

(6aR,9R)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;(Z)-but-2-enedioic acid

Molecular Formula

C66H93N15O18S2

Molecular Weight

1448.7 g/mol

InChI

InChI=1S/C43H66N12O12S2.C19H23N3O2.C4H4O4/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59;1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-3(6)1-2-4(7)8/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64);3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2H,(H,5,6)(H,7,8)/b;;2-1-/t22-,25-,26-,27-,28-,29-,30-,31-,35?;11-,13+,17+;/m00./s1

InChI Key

CEDGTLOSFDBJKR-KVXRPJDVSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O

Synonyms

oxymetrin
syntometrine

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.C[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.